N-Cyanoacetylurethane
Overview
Description
Synthesis Analysis
The synthesis of N-Cyanoacetylurethane involves chemical reactions that introduce cyano and acetyl groups into urethane. A notable study involves the reaction of [PdCl2(DPPE)] with N-cyanoacetylurethane and silver(I) oxide, leading to a palladalactam complex in high yield. This process highlights the chemical reactivity of N-cyanoacetylurethane and its ability to form complex structures (Henderson, Nicholson, & Oliver, 1994).
Molecular Structure Analysis
The molecular structure of N-Cyanoacetylurethane and its complexes has been elucidated using various analytical techniques, including X-ray crystallography. The structure of a trans-[PdCl{EtO2CNC(O)CH2CN}(PPh3)2] complex reveals that the plane of the N-bonded cyanoacetylurethane ligand is almost perpendicular to the square-plane of the palladium coordination sphere, showcasing the spatial arrangement and potential for forming stable complexes with metals.
Chemical Reactions and Properties
N-Cyanoacetylurethane participates in chemical reactions that underline its reactivity and versatility. Its interaction with [PdCl2(DPPE)] and silver(I) oxide to form palladalactam complexes showcases its potential in coordination chemistry. The specific reactions and properties of N-Cyanoacetylurethane depend on the conditions and reactants involved, indicating a wide range of chemical behavior.
Physical Properties Analysis
The physical properties of N-Cyanoacetylurethane, including its solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by its molecular structure and the interactions between its functional groups. Detailed analysis of these properties is essential for understanding how N-Cyanoacetylurethane behaves under different conditions.
Chemical Properties Analysis
The chemical properties of N-Cyanoacetylurethane, such as its reactivity with different chemical agents and its stability under various conditions, are key to its applications in synthesis and materials science. Its ability to form complexes with metals like palladium highlights its utility in the field of coordination chemistry.
Scientific Research Applications
Synthesis of Metal Complexes
N-Cyanoacetylurethane has been employed as a key ligand in the synthesis of metal complexes, which are intermediates in the production of platinalactam and palladalactam complexes. For example, the reaction of cis-[PtCl2(PPh3)2] with N-cyanoacetylurethane and silver(I) oxide in dichloromethane produces a platinum(II)–amidate complex, which serves as an intermediate for platinalactam complex synthesis. Similarly, N-cyanoacetylurethane, when reacted with palladium(II) chloride and silver(I) oxide, yields a palladalactam complex, highlighting the compound's role in facilitating the synthesis of novel metal complexes with potential applications in catalysis and material science Henderson, Oliver, & Nicholson, 2000; Henderson, Nicholson, & Oliver, 1994.
Host-Guest Chemistry and Material Design
Research on cyclotriveratrylenes and cryptophanes shows the potential of N-cyanoacetylurethane derivatives in host-guest chemistry and the design of new materials. These studies explore the complexation of neutral molecules and organic cations, which could have implications for the development of ferroelectric liquid crystals and charge transfer materials. The versatility of N-cyanoacetylurethane and its derivatives in forming complex structures with specific host-guest interactions points to its role in advancing material science and nanotechnology Collet, Dutasta, Lozach, & Canceill, 1993.
Environmental and Green Chemistry Applications
The use of N-cyanoacetylurethane in synthesizing environmentally friendly solvents and materials indicates its potential in green chemistry applications. For instance, novel fluorinated solvents have been developed to replace n-hexane in chromatographic separations, demonstrating the compound's role in reducing the environmental impact of chemical processes. Such advancements not only contribute to the development of more sustainable chemical practices but also highlight the versatility of N-cyanoacetylurethane in contributing to environmental conservation efforts KaganMichael, 2001.
Safety and Hazards
N-Cyanoacetylurethane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
N-Cyanoacetylurethane is used in the synthesis of inhibitors targeting the PDZ domain of PICK1 . PICK1 is a protein that plays a significant role in cellular signaling and synaptic plasticity, making it a potential target for treating conditions such as brain ischemia, pain, and addiction illnesses .
Mode of Action
Given its use in the synthesis of inhibitors for the pdz domain of pick1, it can be inferred that it likely interacts with this protein domain to inhibit its function .
Biochemical Pathways
Considering its role in inhibiting the pdz domain of pick1, it can be speculated that it may influence pathways related to synaptic plasticity and cellular signaling .
Result of Action
Given its role in the synthesis of inhibitors for the pdz domain of pick1, it can be inferred that its action may result in the inhibition of this protein domain, potentially affecting cellular signaling and synaptic plasticity .
properties
IUPAC Name |
ethyl N-(2-cyanoacetyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOGVWWWGVFXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216497 | |
Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyanoacetylurethane | |
CAS RN |
6629-04-5 | |
Record name | Ethyl N-(2-cyanoacetyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyanoacetylethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyanoacetylurethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |
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Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyanoacetylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-CYANOACETYLETHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the primary use of N-Cyanoacetylurethane in the context of the provided research papers?
A1: N-Cyanoacetylurethane is not studied as a pharmaceutical compound in these papers. Instead, it serves as a key building block for synthesizing various trisubstituted ethylene monomers. These monomers are then copolymerized with styrene to generate novel polymers with potentially enhanced properties [, , , , , , , , ].
Q2: How is N-Cyanoacetylurethane modified to create diverse trisubstituted ethylenes?
A2: The synthesis involves a piperidine-catalyzed Knoevenagel condensation reaction. N-Cyanoacetylurethane reacts with a variety of ring-substituted benzaldehydes, resulting in the formation of diversely substituted ethyl 2-cyano-1-oxo-3-phenyl-2-propenylcarbamate derivatives. The substituents on the benzaldehyde ultimately dictate the final structure and properties of the resulting trisubstituted ethylene monomer [, , , , , , , , ].
Q3: What analytical techniques are used to characterize N-Cyanoacetylurethane and its derivatives?
A3: Researchers employ a combination of techniques to characterize N-Cyanoacetylurethane and the synthesized trisubstituted ethylene monomers. These include:
- Elemental Analysis (CHN): Determines the percentage of carbon, hydrogen, and nitrogen, confirming the compound's purity and elemental composition [, , , , , , , , ].
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrations [, , , , , , , , ].
- Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H and 13C NMR are utilized to determine the structure and purity of the synthesized compounds [, , , , , , , , ].
Q4: How does the structure of the trisubstituted ethylene monomer affect the properties of the resulting copolymer?
A4: The research demonstrates a clear structure-property relationship. Different substituents on the trisubstituted ethylene monomer influence the reactivity during copolymerization and the final properties of the copolymer. For instance, bulkier substituents can hinder chain mobility, leading to a higher glass transition temperature (Tg) compared to polystyrene [, , , , , , , , ]. The presence of polar groups in the monomer, introduced via specific ring substitutions, also contributes to a higher Tg due to increased dipole-dipole interactions within the polymer chain [, , , , , , , , ].
Q5: What is the significance of the relative reactivity (1/r1) values reported for the trisubstituted ethylene monomers?
A5: The 1/r1 values reflect the reactivity of a specific trisubstituted ethylene monomer (M2) relative to styrene (M1) during copolymerization. A higher 1/r1 value indicates that the monomer is more reactive towards adding to a styrene radical, resulting in a copolymer with a higher proportion of that monomer incorporated into the polymer chain [, , , , , , , , ]. This parameter is crucial for predicting and controlling the composition and ultimately the final properties of the synthesized copolymers.
Q6: What are the potential advantages of the novel copolymers synthesized using N-Cyanoacetylurethane derivatives?
A6: While the research focuses on the synthesis and characterization of these novel copolymers, the observed structure-property relationships suggest potential advantages. The ability to tailor the copolymer properties, such as Tg, by manipulating the substituents on the trisubstituted ethylene monomer derived from N-Cyanoacetylurethane offers a promising route to develop materials with enhanced thermal properties compared to polystyrene. These materials may find applications in areas that require higher temperature resistance or specific mechanical properties [, , , , , , , , ].
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